Ziyuglycoside-II
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ziyuglycoside-II can be prepared from the crude extracts of Sanguisorba officinalis L. using semi-preparative high-performance liquid chromatography coupled with an evaporative light scattering detector . The extraction process involves using 80% ethanol to obtain the raw material, followed by purification .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Sanguisorba officinalis L. roots. The process includes deglycosylation and esterification to obtain derivatives like this compound methyl ester, which has shown improved pharmacological properties .
Chemical Reactions Analysis
Types of Reactions
Ziyuglycoside-II undergoes various chemical reactions, including:
Oxidation: Induces reactive oxygen species (ROS) production.
Reduction: Not commonly reported.
Substitution: Involves interactions with proteins and enzymes.
Common Reagents and Conditions
Oxidation: Typically involves ROS production in cellular environments.
Substitution: Involves interactions with proteins like BAX, BCL2, and CASP3.
Major Products Formed
Oxidation: Leads to the formation of ROS and subsequent apoptosis.
Substitution: Results in the cleavage of proteins like CASP3 and CASP7.
Scientific Research Applications
Ziyuglycoside-II has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying triterpenoid saponins.
Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.
Medicine: Shows potential as an anticancer agent, particularly against colorectal and breast cancers
Industry: Explored for its antioxidant properties in food and cosmetic industries.
Mechanism of Action
Ziyuglycoside-II exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Similar Compounds
Ziyuglycoside-I: Another triterpenoid saponin from Sanguisorba officinalis L., with similar but less potent effects.
Saponins: A broad class of compounds with similar structures and properties.
Uniqueness
Ziyuglycoside-II stands out due to its potent anticancer properties, particularly its ability to induce both apoptosis and autophagy . Its unique mechanism of action involving ROS production and ferroptosis further distinguishes it from other saponins .
Properties
Molecular Formula |
C35H56O8 |
---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
(1R,2R,4aS,6aS,6bR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22?,23?,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1 |
InChI Key |
MFIXLWYJTVEVGO-OHKHMUTESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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